molecular formula C16H18N2O3S B5766232 N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide

カタログ番号 B5766232
分子量: 318.4 g/mol
InChIキー: FTUDMDNZLYFUTH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-986001, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression.

作用機序

N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide exerts its pharmacological effects by binding to the bromodomain of BET proteins, which are involved in the regulation of gene expression. BET proteins play a crucial role in the transcriptional activation of various genes, including those involved in cell growth, differentiation, and inflammation. By inhibiting BET proteins, N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide can modulate the expression of these genes and exert its therapeutic effects.
Biochemical and Physiological Effects
N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of gene expression. In addition, it has been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.

実験室実験の利点と制限

N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins, its ability to modulate gene expression, and its ability to inhibit cell growth and induce apoptosis. However, there are also some limitations to using N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments, including its potential toxicity and off-target effects, as well as the need for further studies to fully understand its mechanism of action and therapeutic potential.

将来の方向性

There are several future directions for the development and application of N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the use of N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy and reduce toxicity. Another potential direction is the development of more potent and selective BET inhibitors, which could have greater therapeutic potential and fewer side effects. Furthermore, there is a need for further studies to fully understand the mechanism of action of N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide and its potential therapeutic applications in various diseases.

合成法

N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide was synthesized using a multi-step process that involved the reaction of N-methylglycine with benzylamine, followed by the reaction of the resulting compound with phenylsulfonyl chloride. The final product was obtained after purification by column chromatography and recrystallization.

科学的研究の応用

N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and cardiovascular diseases. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and leukemia. In addition, it has been demonstrated to have anti-inflammatory effects in animal models of rheumatoid arthritis and asthma. Furthermore, N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have cardioprotective effects in animal models of myocardial infarction.

特性

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-17-16(19)13-18(12-14-8-4-2-5-9-14)22(20,21)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUDMDNZLYFUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-benzyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。